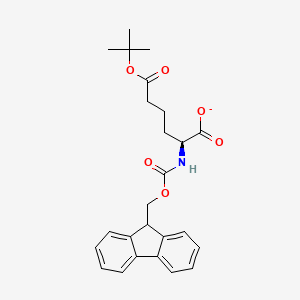
Fmoc-Aad(otBu)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Aad(otBu)-OH is a compound used in peptide synthesis. It is a derivative of amino acids, specifically designed for use in solid-phase peptide synthesis. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus and a tert-butyl (otBu) group at the side chain. These protecting groups are essential for preventing unwanted reactions during peptide synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Aad(otBu)-OH typically involves the protection of the amino acid’s functional groups. The amino group is protected with the Fmoc group, while the side chain is protected with the otBu group. The synthesis can be carried out using standard peptide synthesis techniques, including the use of coupling reagents such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and N,N-diisopropylethylamine (DIPEA) .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines can perform the repetitive steps of deprotection and coupling efficiently, allowing for the production of large quantities of the compound. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .
化学反应分析
Types of Reactions
Fmoc-Aad(otBu)-OH undergoes several types of reactions, including:
Deprotection: Removal of the Fmoc group using piperidine.
Coupling: Formation of peptide bonds using coupling reagents.
Cleavage: Removal of the otBu group using trifluoroacetic acid (TFA).
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: HBTU and DIPEA in DMF.
Cleavage: TFA in the presence of scavengers like water and triisopropylsilane (TIS) .
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, where this compound is incorporated at desired positions. The deprotected amino acid can further react to form longer peptide chains.
科学研究应用
Chemistry
Fmoc-Aad(otBu)-OH is widely used in the synthesis of peptides and proteins. It allows for the incorporation of specific amino acids into peptide chains, enabling the study of protein structure and function.
Biology
In biological research, peptides synthesized using this compound can be used as probes to study protein-protein interactions, enzyme activity, and cellular signaling pathways.
Medicine
Peptides synthesized with this compound are used in the development of therapeutic agents, including peptide-based drugs and vaccines.
Industry
In the industrial sector, this compound is used in the production of synthetic peptides for various applications, including cosmetics and food additives .
作用机制
The mechanism of action of Fmoc-Aad(otBu)-OH involves its incorporation into peptide chains during solid-phase synthesis. The Fmoc group protects the amino terminus, preventing unwanted reactions, while the otBu group protects the side chain. These protecting groups are removed at specific stages to allow for the formation of peptide bonds. The molecular targets and pathways involved depend on the specific peptide being synthesized and its intended application .
相似化合物的比较
Similar Compounds
Fmoc-Lys(otBu)-OH: Similar protecting groups but different side chain.
Fmoc-Orn(otBu)-OH: Similar protecting groups but different side chain.
Fmoc-His(Trt)-OH: Different side chain protection.
Uniqueness
Fmoc-Aad(otBu)-OH is unique due to its specific side chain protection, which allows for selective reactions during peptide synthesis. This makes it particularly useful for synthesizing peptides with specific functional groups .
属性
分子式 |
C25H28NO6- |
|---|---|
分子量 |
438.5 g/mol |
IUPAC 名称 |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoate |
InChI |
InChI=1S/C25H29NO6/c1-25(2,3)32-22(27)14-8-13-21(23(28)29)26-24(30)31-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,26,30)(H,28,29)/p-1/t21-/m0/s1 |
InChI 键 |
FFLAQPKWVSSKJC-NRFANRHFSA-M |
手性 SMILES |
CC(C)(C)OC(=O)CCC[C@@H](C(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
规范 SMILES |
CC(C)(C)OC(=O)CCCC(C(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(3S,8R,9S,10R,13S,14S)-3-imidazol-1-yl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]benzimidazole](/img/structure/B12364671.png)
![L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-, 5-(phenylmethyl) ester](/img/structure/B12364672.png)
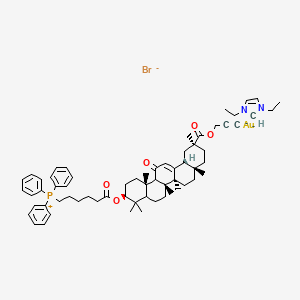
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoate](/img/structure/B12364679.png)
![Pyrrolo[3,4-C]pyrazole-3,5(1H)-dicarboxylic acid, 4,6-dihydro-, 5-(1,1-dimethylethyl) ester](/img/structure/B12364690.png)
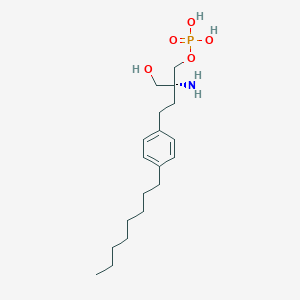
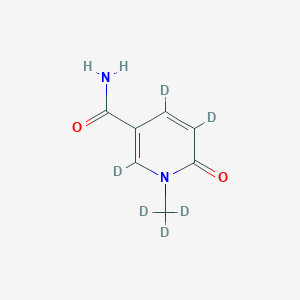
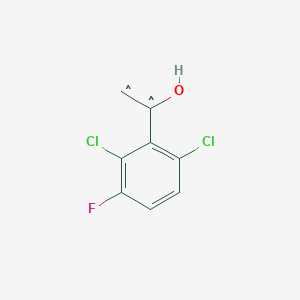
![4-{6-iodo-2-[(E)-2-(3-methylphenyl)ethenyl]-4-oxoquinazolin-3(4H)-yl}benzoic acid](/img/structure/B12364713.png)
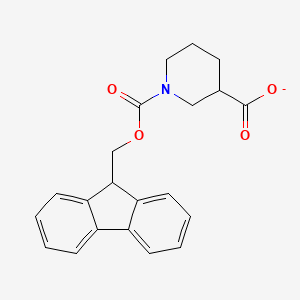
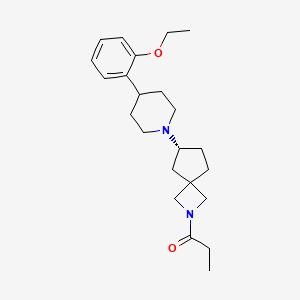
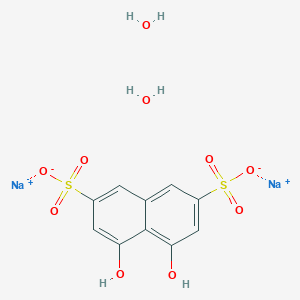
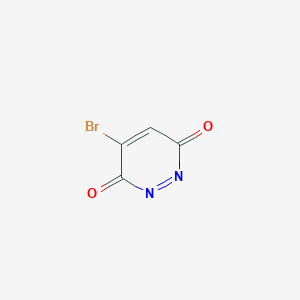
![5-[[(4S,12E)-18-methoxy-4-methyl-2,8-dioxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-16-yl]oxy]pentanoic acid](/img/structure/B12364739.png)
